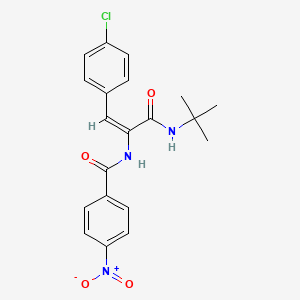

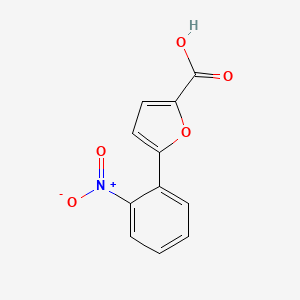

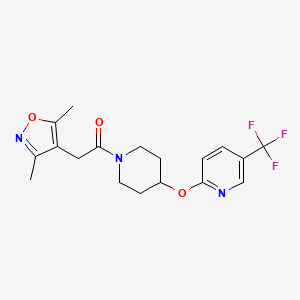

N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the acetylphenyl and carboxamide groups. One common method for synthesizing triazoles is the Huisgen cycloaddition, also known as a “click” reaction . The acetylphenyl and carboxamide groups could potentially be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the acetylphenyl group, and the carboxamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups and could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or -withdrawing nature of the functional groups and the steric hindrance around the reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups. These properties could be determined through experimental analysis .Scientific Research Applications

N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in research related to the central nervous system, cancer, and infectious diseases. In studies related to the central nervous system, this compound has been found to exhibit antidepressant and anxiolytic effects in animal models. It has also been found to have potential as a cognitive enhancer. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been found to exhibit antimicrobial activity against a range of pathogens.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that this compound may affect various biochemical pathways related to the biological activities mentioned above .

Pharmacokinetics

A related compound, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and bbb permeability, indicating good bioavailability .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high purity and stability. This allows for accurate and reliable results. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research related to N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. In the field of central nervous system research, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for depression, anxiety, and cognitive disorders. In cancer research, further studies are needed to explore the potential of this compound as a therapeutic agent for various types of cancer. In infectious disease research, further studies are needed to explore the antimicrobial activity of this compound and its potential as a treatment for bacterial infections.

Conclusion:

This compound, or this compound, is a chemical compound that has potential applications in scientific research related to the central nervous system, cancer, and infectious diseases. Its synthesis method has been reported in several research studies and has been found to produce high yields of pure this compound. While the exact mechanism of action of this compound is not fully understood, it has been found to exhibit a range of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in various areas of scientific research.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with methyl isocyanate to produce this compound. This method of synthesis has been reported in several research studies and has been found to produce high yields of pure this compound.

Safety and Hazards

Like all chemicals, “N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” should be handled with care. Potential hazards could include reactivity with other chemicals, toxicity, and environmental impact. Safety data sheets (SDS) provide important information about the safe handling, storage, and disposal of chemicals .

properties

IUPAC Name |

N-(3-acetylphenyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8(17)9-4-3-5-10(6-9)13-12(18)11-7-16(2)15-14-11/h3-7H,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFZXUNHJCGKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2948693.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)

![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)

![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)

![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)

![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)